molecular formula C23H29FN4O4 B2631314 4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1235273-91-2

4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2631314
CAS RN: 1235273-91-2
M. Wt: 444.507
InChI Key: OQNJVZMOEFLZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H29FN4O4 and its molecular weight is 444.507. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Pharmacological Applications : A study by Abu-Hashem et al. (2020) described the synthesis of novel compounds related to the given chemical structure. These compounds were evaluated for their analgesic and anti-inflammatory activities. The research indicated that some derivatives exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and demonstrated notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Material Science Applications : In the field of material science, Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine by using similar structural motifs. The study showed that these polyamides, derived from compounds structurally related to 4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, were soluble in water and had molecular weights in the range of about 1000–5000 (Hattori & Kinoshita, 1979).

  • Role in Orexin Receptor Antagonism : Research by Renzulli et al. (2011) investigated a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with the mentioned compound. This study was focused on the metabolism and disposition of the compound in humans, highlighting its potential for treating insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

  • Bioorganic Chemistry : In the realm of bioorganic chemistry, Reddy et al. (2013) synthesized derivatives of piperazine, which is structurally related to the compound . These derivatives were evaluated for their antiviral and antimicrobial activities, suggesting the potential of such compounds in therapeutic applications (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

  • Potential as Anticonvulsants : Ho et al. (2001) synthesized a series of analogues based on 2-piperidinecarboxylic acid and evaluated them for anticonvulsant activity. These studies provide insights into the structural and functional relationships of piperidine derivatives, which are relevant to the compound (Ho, Crider, & Stables, 2001).

properties

IUPAC Name

4-[[(3,4-dimethoxyphenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O4/c1-31-20-8-3-17(13-21(20)32-2)15-26-22(29)25-14-16-9-11-28(12-10-16)23(30)27-19-6-4-18(24)5-7-19/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,27,30)(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNJVZMOEFLZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.